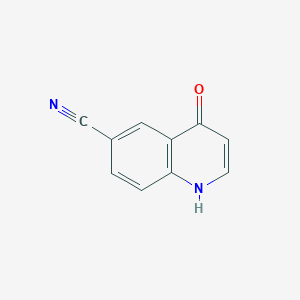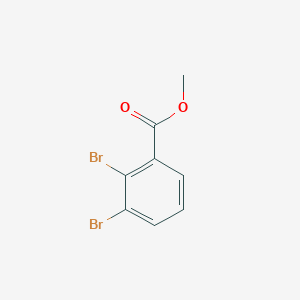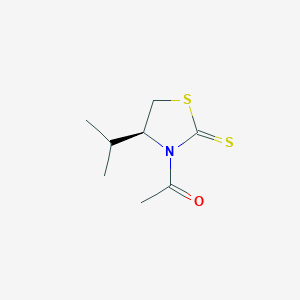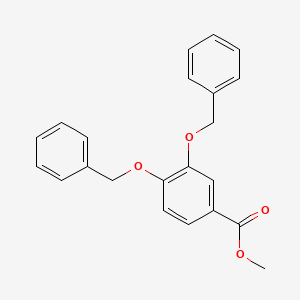
Methyl 3,4-bis(benzyloxy)benzoate
Übersicht
Beschreibung
“Methyl 3,4-bis(benzyloxy)benzoate” is a chemical compound with the CAS Number: 54544-05-7. It has a molecular weight of 348.4 and its IUPAC name is this compound . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance that is stored at room temperature . It has a molecular weight of 348.4 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Methyl 3,4-bis(benzyloxy)benzoate has been involved in chemical synthesis and transformation studies. For instance, Gaidarzhy et al. (2020) investigated the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Coordination Compounds and Crystal Structures
Research by Zeleňák et al. (2004) includes the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, highlighting the role of benzoate complexes in the formation of certain molecular structures (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Synthesis of Nucleoside Analogues
In the synthesis of purine nucleoside analogues, Hřebabecký et al. (2004) used derivatives such as (1 R ,2 R ,3 R ,4 S )-3-(Benzyloxy)-5,5-bis(hydroxymethyl)cyclohexane-1,2,4-triol, showcasing the role of such compounds in nucleoside analogue synthesis (Hřebabecký, Masojídková, & Holý, 2004).
Polymer Science
Shanmugam et al. (2008) discussed the synthesis and characterization of hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s using novel monomers, including methyl 3,5-bis(4-methylolphenoxy) benzoate. This work demonstrates the utility of these compounds in developing new polymers with unique properties (Shanmugam, Sivakumar, & Nasar, 2008).
Lanthanide-based Coordination Polymers
Sivakumar et al. (2011) studied lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid. These complexes were characterized for their photophysical properties, highlighting their potential in materials science and engineering (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety and Hazards
The safety information for “Methyl 3,4-bis(benzyloxy)benzoate” includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like egfr-tk , and proteins involved in bacterial cell division like FtsZ .
Mode of Action
It’s known that benzylic compounds can undergo various reactions due to the adjacent aromatic ring . This could potentially influence the interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that Methyl 3,4-bis(benzyloxy)benzoate might also have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and light-protected place to maintain its stability.
Biochemische Analyse
Biochemical Properties
Methyl 3,4-bis(benzyloxy)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as HIV-1 protease and Candida albicans . The interactions between this compound and these enzymes involve binding to the active site, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the activity of these enzymes, which is beneficial in controlling infections caused by the respective pathogens.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as HIV-1 protease, inhibiting their activity . This binding prevents the enzymes from catalyzing their reactions, leading to a decrease in the production of viral proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and its ability to exert its effects on target biomolecules.
Eigenschaften
IUPAC Name |
methyl 3,4-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYKXRFTRIYUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441593 | |
| Record name | Methyl 3,4-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54544-05-7 | |
| Record name | Methyl 3,4-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

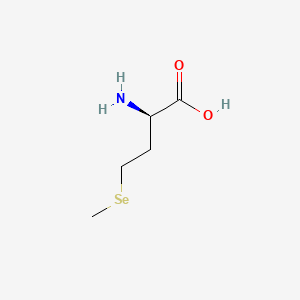
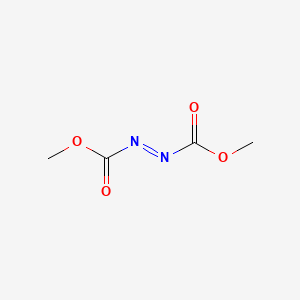
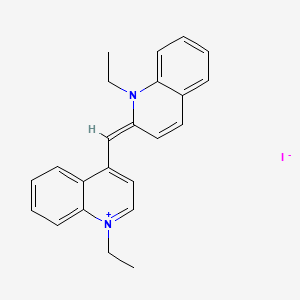
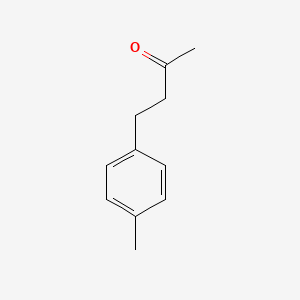
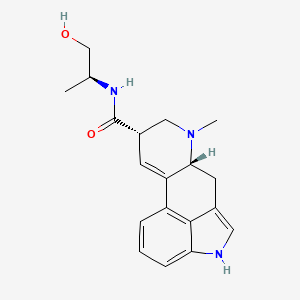
![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
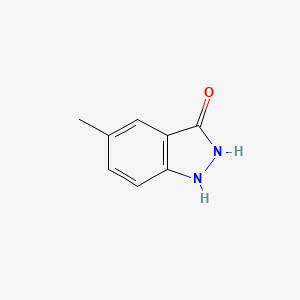
![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)
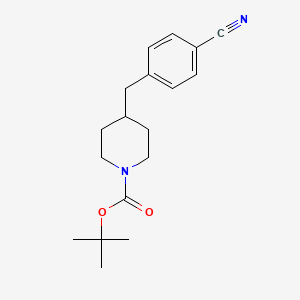
![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)

